molecular formula C8H15NO2 B12891558 (5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one

(5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one

Cat. No.: B12891558
M. Wt: 157.21 g/mol
InChI Key: PWVHSLDYNLRCOD-ZETCQYMHSA-N
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Description

(5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with one oxygen and one nitrogen atom. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with ethyl chloroformate, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of bacterial enzymes.

    Medicine: Oxazolidinone derivatives, including this compound, are investigated for their antibiotic properties.

    Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one involves its interaction with specific molecular targets. In the case of its antibiotic properties, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5S)- (1’-Isopropoxy-2’-methylpropyl)-5-cholenate–3beta-ol
  • (5S)-1-ETHYL-5- (2-METHYLPROPYL)PIPERAZIN-2-ONE

Uniqueness

Compared to similar compounds, (5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one is unique due to its specific chiral configuration and the presence of the oxazolidinone ring. This configuration imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and as a potential antibiotic.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(5S)-3-methyl-5-(2-methylpropyl)-1,3-oxazolidin-4-one

InChI

InChI=1S/C8H15NO2/c1-6(2)4-7-8(10)9(3)5-11-7/h6-7H,4-5H2,1-3H3/t7-/m0/s1

InChI Key

PWVHSLDYNLRCOD-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N(CO1)C

Canonical SMILES

CC(C)CC1C(=O)N(CO1)C

Origin of Product

United States

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